molecular formula C21H22N4O B2906177 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea CAS No. 2034542-99-7

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea

Cat. No.: B2906177
CAS No.: 2034542-99-7
M. Wt: 346.434
InChI Key: IDLSPRJNJRWXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is a synthetic organic compound that features a bipyridine moiety and a phenylpropyl group linked through a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea typically involves the following steps:

    Formation of the bipyridine intermediate: This can be achieved through the coupling of pyridine derivatives under specific conditions.

    Attachment of the phenylpropyl group: This step might involve a nucleophilic substitution reaction where the phenylpropyl group is introduced.

    Formation of the urea linkage: This can be done by reacting the intermediate with an isocyanate or by using a urea-forming reagent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The phenylpropyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while substitution reactions could introduce various functional groups into the phenylpropyl moiety.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry and catalysis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in materials science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea would depend on its specific application. In coordination chemistry, it might act as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known bipyridine compound used extensively in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with applications in materials science.

    Phenylurea derivatives: Compounds with similar urea linkages and phenyl groups.

Uniqueness

1-([2,3’-Bipyridin]-4-ylmethyl)-3-(3-phenylpropyl)urea is unique due to the specific combination of the bipyridine and phenylpropyl moieties, which might confer distinct chemical and physical properties compared to other similar compounds.

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(24-12-4-8-17-6-2-1-3-7-17)25-15-18-10-13-23-20(14-18)19-9-5-11-22-16-19/h1-3,5-7,9-11,13-14,16H,4,8,12,15H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLSPRJNJRWXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.